Product packaging for cis-3-Ethoxycyclobutan-1-amine(Cat. No.:CAS No. 20036-43-5)

cis-3-Ethoxycyclobutan-1-amine

Cat. No.: B2877690
CAS No.: 20036-43-5
M. Wt: 115.176
InChI Key: JEUJTNFONKUPKD-OLQVQODUSA-N
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Description

Stereochemical Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design

The significance of the cyclobutane scaffold in molecular design is intrinsically linked to its unique three-dimensional structure. nih.gov Unlike planar aromatic rings, the cyclobutane ring is puckered, allowing substituents to be positioned in precise spatial orientations. nih.govnih.gov This defined geometry is a powerful tool for medicinal chemists.

The ability to introduce conformational restriction is a key advantage of the cyclobutane motif. nih.govlifechemicals.comru.nl By incorporating this rigid scaffold, chemists can lock a molecule into a specific shape, which can be crucial for its interaction with biological targets like enzymes or receptors. The stereochemistry of the substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—profoundly influences this three-dimensional arrangement. csic.esacs.org This cis/trans isomerism can dramatically affect a molecule's biological activity, as the precise positioning of pharmacophore groups is often essential for efficacy. ru.nlnih.gov In essence, the cyclobutane ring acts as a compass, directing functional groups into defined vectors in three-dimensional space. nih.govnih.gov

Furthermore, cyclobutane scaffolds are used to enhance metabolic stability and reduce the planarity of molecules, which can improve their properties as drug candidates. nih.govru.nl The interplay between the rigidity of the ring and the relative stereochemistry of its substituents ultimately governs the molecule's interaction with its environment, a critical consideration in the rational design of new chemical entities. acs.org

Overview of Synthetic Challenges in Accessing Stereodefined Cyclobutanamines

Despite their desirable properties, the synthesis of cyclobutanamines with a specific, predefined stereochemistry presents considerable challenges. The construction of the cyclobutane ring itself and the subsequent introduction of functional groups with stereochemical control require sophisticated synthetic strategies.

One of the primary hurdles is controlling the diastereoselectivity of the molecule to produce a pure cis or trans isomer. nih.gov Many synthetic routes can lead to a mixture of isomers, which are often difficult to separate. Developing synthetic methods that selectively form one diastereomer over the other is a significant area of research. nih.govnih.gov For example, catalyst-controlled C-H functionalization has emerged as a promising technique to dictate which C-H bond in a molecule is functionalized, allowing for the selective synthesis of cis-1,3-disubstituted cyclobutanes from a common intermediate. nih.gov

Another challenge lies in achieving enantioselectivity—the selective production of one of two mirror-image enantiomers. This is particularly important as the biological activity of chiral molecules often resides in only one of the enantiomers. Accessing enantioenriched cyclobutane scaffolds often requires either starting from chiral building blocks or employing asymmetric catalysis. nih.gov The synthesis of sterically congested cyclobutanes, which can be difficult to access through conventional methods, presents yet another obstacle. thieme-connect.de Overcoming these synthetic barriers is crucial for unlocking the full potential of cyclobutane derivatives in various applications, from drug discovery to materials science. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2877690 cis-3-Ethoxycyclobutan-1-amine CAS No. 20036-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUJTNFONKUPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Cis 3 Ethoxycyclobutan 1 Amine

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity in cis-3-Ethoxycyclobutan-1-amine (B1396151), serving as a nucleophile and a handle for extensive derivatization. Its reactions are fundamental to incorporating this cyclobutane (B1203170) scaffold into larger molecules.

Amine Protection and Deprotection Strategies

Given the reactivity of the primary amine, its protection is often a prerequisite in multi-step syntheses. The most common strategy involves the formation of a carbamate (B1207046), with the tert-butoxycarbonyl (Boc) group being a prevalent choice due to its stability and ease of removal. nih.govorganic-chemistry.org

The protection reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The Boc group is exceptionally stable to most nucleophiles and basic conditions, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Deprotection, or the removal of the Boc group, is efficiently achieved under acidic conditions. fishersci.co.uk Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or aqueous solutions of strong acids like hydrochloric acid (HCl) are commonly used to hydrolyze the carbamate and regenerate the primary amine salt. fishersci.co.uk

Strategy Reagents General Conditions Outcome
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA)Aqueous or anhydrous, Room TemperatureForms N-Boc protected amine
Boc-Deprotection Strong Acid (e.g., TFA, HCl)Anhydrous (TFA/DCM) or Aqueous (HCl)Regenerates primary amine (as a salt)

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine, allowing it to react with a wide range of electrophiles. These derivatization reactions are crucial for creating more complex molecular architectures.

Acylation: The amine readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. calstate.edu For instance, reaction with pivaloyl chloride yields the corresponding pivalamide. calstate.edu This reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Reductive Amination: As a primary amine, this compound can react with aldehydes or ketones to form a secondary or tertiary amine via reductive amination. masterorganicchemistry.comlibretexts.org The process involves the initial formation of an imine intermediate, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com This method provides a controlled, stepwise approach to alkylating the amine, avoiding the polyalkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.commnstate.edu

Reactions Involving the Ethoxy Group

The ethoxy group is a relatively stable ether linkage, but it can be cleaved under specific, harsh conditions. More significantly, its electronic properties exert a considerable influence on the reactivity of the cyclobutane ring.

Ether Cleavage and Exchange Reactions

The carbon-oxygen bonds of the ethoxy group are generally unreactive. However, they can be cleaved under strongly acidic conditions, typically with hot, concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comopenstax.orgegyankosh.ac.in The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com

For an unsymmetrical ether like this compound, the subsequent step involves a nucleophilic attack by the halide ion. The attack generally occurs at the less sterically hindered carbon, which in this case is the ethyl group, via an Sₙ2 mechanism. openstax.org This would yield 3-aminocyclobutanol (B581946) and iodoethane (B44018) or bromoethane. If an excess of the acid is used, the newly formed alcohol group can be subsequently converted into the corresponding alkyl halide. organicmystery.comlibretexts.org

Influence of the Ethoxy Group on Ring Reactivity

The ethoxy group is an activating group, donating electron density to the attached ring through resonance. masterorganicchemistry.com This electronic effect plays a crucial role in stabilizing cationic intermediates that may form on the cyclobutane ring.

In the deamination of 3-ethoxycyclobutylamine, the presence of the ethoxy group was found to significantly stabilize the intermediate cyclobutyl cation. electronicsandbooks.com This stabilization suppresses ring-contraction rearrangements, which are common for other cyclobutyl derivatives that lack such an electron-donating group. electronicsandbooks.comchemrxiv.org Research has shown that the deamination of cis-3-ethoxycyclobutylamine results in a high yield (86%) of the unrearranged cis-3-ethoxycyclobutyl acetate, with a notable absence of cyclopropane-containing byproducts. electronicsandbooks.comrsc.org This demonstrates the profound influence of the ethoxy group in directing the reaction pathway away from rearrangement and toward substitution with retention of the cyclobutane core.

Ring-Opening and Rearrangement Pathways of the Cyclobutane Core

The inherent strain of the four-membered cyclobutane ring makes it susceptible to reactions that lead to ring-opening or rearrangement, thereby relieving strain. researchgate.net The specific pathway is often dictated by the substituents and reaction conditions.

As discussed, the electron-donating ethoxy group provides a stabilizing effect that disfavors rearrangement of a carbocation intermediate at the C1 position. electronicsandbooks.com However, the aminocyclobutane core itself can be a substrate for various transformations. For example, some aminocyclobutanes, when appropriately functionalized as donor-acceptor systems, can undergo ring-opening or formal cycloaddition reactions. researchgate.netbarnesandnoble.com In donor-acceptor cyclobutanes, the strain of the ring is harnessed to drive stereoselective syntheses of other carbo- and heterocyclic systems. researchgate.net

Thermally and Catalytically Induced Ring Transformations

Ring transformations of cyclobutane derivatives can be initiated under thermal conditions or, more commonly, through catalysis, especially with Lewis acids. purdue.edu These reactions often proceed through carbocationic intermediates, leading to either ring expansion or, less frequently, ring contraction.

For this compound, the amine group represents a key site for initiating such transformations. For instance, treatment with nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid, would lead to the diazotization of the primary amine. The resulting diazonium salt is highly unstable and readily loses a molecule of nitrogen gas (N₂) to form a secondary cyclobutyl carbocation. This process is a cornerstone of the Demyanov ring expansion and contraction reactions. wikipedia.org

Once formed, the secondary carbocation is highly prone to rearrangement to achieve greater stability. The primary pathway for this is a ring expansion driven by the relief of ring strain. chemistrysteps.comchemistrysteps.com This involves the migration of one of the adjacent C-C bonds of the ring to the cationic center, transforming the four-membered ring into a less strained five-membered ring. masterorganicchemistry.comaakash.ac.in This process, a type of 1,2-alkyl shift, would lead to a more stable carbocation on a cyclopentyl skeleton. Subsequent quenching of this carbocation by a nucleophile present in the medium (e.g., water or the conjugate base of the acid used) would yield a variety of substituted cyclopentyl products.

Alternatively, a 1,2-hydride shift could occur, rearranging the initial secondary carbocation to a different secondary position on the cyclobutane ring. However, ring expansion is generally the more favorable pathway due to the significant release of ring strain. chemistrysteps.com

Lewis acid catalysis can also promote ring transformations. researchgate.net A Lewis acid could coordinate to the oxygen atom of the ethoxy group, weakening the C-O bond and facilitating its cleavage to form a carbocation. Similarly, the nitrogen of the amine can interact with a Lewis acid. This carbocation would then undergo similar rearrangement pathways as described above. The choice of catalyst and reaction conditions can influence the product distribution. scirp.orgresearchgate.net

A less common transformation would be ring contraction to form a cyclopropylmethyl system. wikipedia.orgrsc.org While cyclopropylmethyl cations are known to be particularly stable, the direct contraction of a cyclobutyl carbocation is typically less favored than ring expansion unless specific structural features promote it. stackexchange.com

The table below summarizes the potential products from these transformations.

Starting MaterialReagent/CatalystKey IntermediatePrimary TransformationPotential Product(s)
This compoundHONO (NaNO₂, HCl)Cyclobutyl diazonium salt -> Secondary carbocationRing Expansioncis- and trans-3-Ethoxycyclopentanol
This compoundLewis Acid (e.g., BF₃·OEt₂)Secondary carbocationRing ExpansionSubstituted cyclopentane (B165970) derivatives
This compoundHONOSecondary carbocationRing Contraction(Ethoxycyclopropyl)methanol

Skeletal Rearrangements Leading to Novel Carbocyclic Systems

The skeletal rearrangements initiated by the formation of a carbocation on the this compound ring are powerful methods for accessing novel carbocyclic systems that might be challenging to synthesize through other routes. The primary driving force for these rearrangements is the thermodynamic favorability of forming larger, less-strained rings from the highly strained cyclobutane precursor. chemistrysteps.com

The most prominent skeletal rearrangement is the Wagner-Meerwein shift , which in this context describes the 1,2-alkyl shift leading to ring expansion. aakash.ac.in Starting from the secondary carbocation at C-1, two distinct ring expansion pathways are possible, leading to different cyclopentyl carbocation intermediates.

Path A: Migration of the C1-C2 bond would lead to a carbocation at the adjacent carbon within the newly formed five-membered ring.

Path B: Migration of the C1-C4 bond would result in a similar outcome.

The presence of the ethoxy group at C-3 plays a crucial role in the subsequent steps. This substituent can influence the regioselectivity of the rearrangement and the stability of the resulting intermediates. The carbocation formed after ring expansion can be trapped by a nucleophile, undergo elimination to form an alkene, or potentially undergo further hydride or alkyl shifts to find the most stable energetic state before final product formation. chemistrysteps.com

The stereochemistry of the starting material, this compound, will also influence the stereochemical outcome of the rearranged products. Although carbocation intermediates are planar, the rapid nature of the rearrangement can lead to a degree of stereochemical control, often resulting in a mixture of cis and trans isomers in the final cyclopentyl products.

The table below outlines the key steps and intermediates in the formation of a novel carbocyclic system via a typical ring expansion mechanism.

StepDescriptionIntermediate Structure
1. Carbocation Formation Diazotization of the amine followed by loss of N₂ generates a secondary carbocation at C-1.A planar sp² hybridized carbon at the C-1 position of the cyclobutane ring.
2. Ring Expansion Migration of a C-C bond (e.g., the C1-C2 bond) to the cationic center.A five-membered ring with a positive charge on an adjacent carbon.
3. Nucleophilic Quench Attack by a nucleophile (e.g., H₂O) on the new carbocationic center.An oxonium ion intermediate.
4. Deprotonation Loss of a proton to yield the final, neutral product.A substituted cyclopentanol.

These rearrangements underscore the utility of strained small rings as synthetic intermediates. By harnessing the release of ring strain, complex and functionally diverse five-membered carbocyclic systems can be accessed from readily available cyclobutane precursors.

Conformational Analysis and Stereochemical Characterization of Cis 3 Ethoxycyclobutan 1 Amine

Cyclobutane (B1203170) Ring Dynamics: Puckering and Inversion Barriers

The cyclobutane ring is not planar. A planar conformation would lead to significant eclipsing strain between the hydrogen atoms on adjacent carbon atoms. To alleviate this torsional strain, the cyclobutane ring puckers into a "butterfly" conformation. researchgate.netnih.gov This puckering, however, slightly decreases the internal C-C-C bond angles from the 90° of a planar square, thereby marginally increasing the angle strain. nih.gov The equilibrium between these opposing strain effects determines the geometry of the cyclobutane ring.

The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. For monosubstituted and 1,3-disubstituted cyclobutanes, two primary puckered conformations are possible, which can interconvert via a process known as ring inversion. This inversion process involves passing through a higher-energy planar transition state. The energy difference between the puckered conformation and the planar transition state is the inversion barrier.

For 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. In the trans isomer, one substituent must occupy a pseudo-axial position, leading to unfavorable 1,3-diaxial-like interactions with other ring atoms. In contrast, the cis isomer can adopt a conformation where both substituents occupy pseudo-equatorial positions, minimizing these steric clashes. nih.gov

Parameter Unsubstituted Cyclobutane Substituted Cyclobutanes (General)
Puckering Angle ~28-35° Varies with substituent size and electronics
Inversion Barrier ~1.48 kcal/mol Influenced by substituents
Preferred Conformation Puckered ("Butterfly") Puckered, with bulky groups in pseudo-equatorial positions

Diastereomeric and Enantiomeric Purity Assessment

The synthesis of cis-3-Ethoxycyclobutan-1-amine (B1396151) can potentially yield a mixture of diastereomers (cis and trans) and, as the cis isomer is chiral, a pair of enantiomers. Therefore, the assessment of its diastereomeric and enantiomeric purity is crucial for its characterization and potential applications.

Diastereomeric Purity: The diastereomeric purity can be assessed using various analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. In ¹H NMR spectroscopy, the cis and trans isomers will exhibit distinct signals, particularly for the protons on the cyclobutane ring, due to their different chemical environments and coupling constants. Integration of these signals allows for the quantification of the diastereomeric ratio. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can also be employed to separate and quantify the diastereomers.

Enantiomeric Purity: Since enantiomers have identical physical properties in an achiral environment, their separation and quantification require a chiral environment. Chiral high-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov Common CSPs for the separation of chiral amines include those based on cyclodextrins, crown ethers, and polysaccharide derivatives. nih.gov

Another approach to determine enantiomeric purity is through the use of chiral derivatizing agents. The enantiomeric mixture is reacted with a chiral reagent to form diastereomeric derivatives. These diastereomers can then be separated and quantified using standard achiral chromatography or NMR spectroscopy.

Analytical Technique Application Principle
¹H NMR Spectroscopy Diastereomeric Purity Different chemical shifts and coupling constants for diastereomers.
Gas Chromatography (GC) Diastereomeric Purity Separation based on different boiling points and interactions with the stationary phase.
HPLC Diastereomeric Purity Separation based on different interactions with the stationary phase.
Chiral HPLC Enantiomeric Purity Differential interaction of enantiomers with a chiral stationary phase.
Chiral Derivatizing Agents Enantiomeric Purity Conversion of enantiomers into diastereomers, which can be separated by achiral methods.

Steric and Electronic Influences on Molecular Conformation

The preferred conformation of this compound is determined by a balance of steric and electronic effects.

Steric Effects: The primary steric consideration is the preference of the substituents to occupy pseudo-equatorial positions to minimize steric hindrance. The relative steric bulk of the ethoxy and amine groups can be estimated using A-values, which quantify the energetic preference for a substituent to be in the equatorial position on a cyclohexane (B81311) ring. wikipedia.org While A-values are determined for cyclohexane, they provide a useful qualitative measure of steric demand that can be applied to other cyclic systems. The A-value for an amino group (-NH₂) is approximately 1.2-1.6 kcal/mol, while for an ethoxy group (-OCH₂CH₃) it is around 0.9 kcal/mol. masterorganicchemistry.comucsb.edu Based on these values, the amino group is slightly bulkier than the ethoxy group. In the preferred puckered conformation of the cis isomer, both groups can occupy pseudo-equatorial positions, thus minimizing steric strain.

Electronic Effects: Electronic effects, such as dipole-dipole interactions and hyperconjugation, can also play a role in determining the conformational preferences. The lone pairs of electrons on the nitrogen and oxygen atoms can engage in electronic interactions with the C-C and C-H bonds of the cyclobutane ring. These interactions can influence the puckering of the ring and the orientation of the substituents. For instance, intramolecular hydrogen bonding between the amine and ethoxy groups is a possibility, which would significantly influence the preferred conformation. However, in the cis-1,3-disubstituted pattern, the distance between the two groups might be too large for effective intramolecular hydrogen bonding.

Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the interplay of these steric and electronic effects. nih.gov Such calculations can predict the relative energies of different conformations and provide detailed information about the geometry of the molecule, including bond lengths, bond angles, and the puckering of the cyclobutane ring. nih.gov

Substituent Approximate A-value (kcal/mol)
-NH₂ (Amino) 1.2 - 1.6
-OCH₂CH₃ (Ethoxy) 0.9

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For cis-3-Ethoxycyclobutan-1-amine (B1396151), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is essential to unambiguously confirm its constitution and, crucially, the cis relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals provide a wealth of information. The protons on the cyclobutane ring, particularly those at the substituted C1 and C3 positions, are of key interest. The cis configuration leads to specific spatial relationships that can be probed using 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space interactions between protons that are in close proximity. For a cis isomer, a cross-peak would be expected between the proton at C1 and the proton at C3, indicating they are on the same face of the puckered cyclobutane ring. libretexts.org

The coupling constants (³J) between vicinal protons on the cyclobutane ring are also diagnostic of stereochemistry. While the puckered nature of the four-membered ring can lead to a range of values, typically, cis and trans coupling constants differ, aiding in the assignment. libretexts.org

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. masterorganicchemistry.com For this compound, one would expect to see distinct signals for the two non-equivalent methylene (B1212753) carbons of the cyclobutane ring, the two methine carbons bearing the amine and ethoxy groups, and the carbons of the ethyl group.

Interactive Table 1: Expected ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
H1~3.5 - 3.9Multiplet-CH-NH₂
H2/H4 (cis to subs)~2.2 - 2.6Multiplet-Ring CH₂
H2/H4 (trans to subs)~1.8 - 2.2Multiplet-Ring CH₂
H3~4.0 - 4.4Multiplet-CH-O
H5~3.4 - 3.6Quartet~7.0O-CH₂-CH₃
H6~1.1 - 1.3Triplet~7.0O-CH₂-CH₃
NH₂VariableBroad Singlet-Amine

Note: This table contains predicted data based on typical chemical shift values for similar functional groups and cyclobutane structures. libretexts.orgnetlify.applibretexts.org Actual experimental values may vary.

Interactive Table 2: Expected ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
C1~45 - 55CH-NH₂
C2/C4~30 - 40Ring CH₂
C3~70 - 80CH-O
C5~60 - 70O-CH₂-CH₃
C6~15O-CH₂-CH₃

Note: This table contains predicted data based on typical chemical shift values for similar functional groups and cyclobutane structures. libretexts.orgmdpi.comoregonstate.edu Actual experimental values may vary.

Mass Spectrometry (MS) Techniques: Fragmentation Analysis and Accurate Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. neu.edu.tr High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the calculation of the exact molecular formula (C₆H₁₃NO). This is crucial for confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides structural clues. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In this compound, this would lead to the loss of a propyl radical fragment from the ring, resulting in a stable iminium ion. The presence of the ethoxy group and the cyclobutane ring itself will lead to a complex but predictable fragmentation pattern, involving ring-opening and subsequent cleavages. libretexts.orgnsf.gov

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
115[M]⁺Molecular Ion
100[M - CH₃]⁺Loss of methyl from ethoxy group
86[M - C₂H₅]⁺Loss of ethyl group
70[M - OC₂H₅]⁺Loss of ethoxy radical
58[C₃H₈N]⁺α-cleavage and ring fragmentation
44[C₂H₆N]⁺α-cleavage at the amine

Note: This table contains predicted fragmentation data based on established fragmentation patterns for amines and ethers. libretexts.orglibretexts.org The relative intensities of these peaks would be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. The primary amine (NH₂) group is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. netlify.apporgchemboulder.com An N-H bending vibration (scissoring) would also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The C-O stretching of the ether linkage typically appears as a strong band in the 1000-1250 cm⁻¹ region. msu.edu The C-N stretching of the aliphatic amine is expected in a similar region, from 1020-1250 cm⁻¹. netlify.app Finally, C-H stretching vibrations from the aliphatic cyclobutane and ethyl groups would be observed just below 3000 cm⁻¹. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C-O and N-H often give strong IR signals, non-polar or symmetric bonds can produce strong Raman signals. The C-C vibrations of the cyclobutane ring framework would be observable in the Raman spectrum. Raman is particularly sensitive to the skeletal vibrations of the ring, which can provide insights into the ring's conformation. uobabylon.edu.iq

Interactive Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupTechnique
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary AmineIR, Raman
2850 - 2960C-H StretchAliphatic (Ring & Ethyl)IR, Raman
1580 - 1650N-H Bend (scissoring)Primary AmineIR
1020 - 1250C-N StretchAliphatic AmineIR
1000 - 1250C-O-C Stretch (asymmetric)EtherIR
800 - 1000Ring VibrationsCyclobutaneRaman

Note: This table is based on established correlation charts for functional groups. orgchemboulder.commsu.edulibretexts.org The exact peak positions and intensities are determined experimentally.

Chiroptical Methods for Stereochemical Characterization (e.g., Optical Rotation, Electronic Circular Dichroism)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Therefore, it can exist as a pair of enantiomers. While NMR techniques can establish the relative stereochemistry (cis), they cannot distinguish between the two enantiomers. Chiroptical methods are required for this purpose.

If a single enantiomer of the compound were isolated, it would exhibit optical activity, meaning it would rotate the plane of plane-polarized light. The specific rotation, [α]D, is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength). A measurement of a non-zero optical rotation would confirm the enantiopurity of the sample.

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereocenters. By comparing the experimentally measured ECD spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R,3S) or (1S,3R)), the absolute configuration of the compound can be definitively assigned. Although no specific data is available for this molecule, this would be the standard method for determining its absolute stereochemistry.

Computational and Theoretical Investigations of Cis 3 Ethoxycyclobutan 1 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of cis-3-Ethoxycyclobutan-1-amine (B1396151). Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. ntnu.nomdpi.com The process, called geometry optimization, iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. mdpi.com

The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is critical for accuracy. numberanalytics.comlibretexts.org Split-valence basis sets, such as 6-31G, are commonly used. uni-rostock.de For higher accuracy, polarization functions (e.g., 6-31G(d,p) or 6-31G**) are added to allow for more flexibility in describing the electron distribution around atoms. wikipedia.orgiastate.edu

For this compound, a geometry optimization using a method like DFT with the B3LYP functional and a 6-31G(d,p) basis set would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The cyclobutane (B1203170) ring is expected to adopt a puckered conformation rather than a planar one to alleviate angle strain. The cis configuration dictates that the ethoxy and amine substituents are on the same side of the ring.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C1-C2 (ring)1.558
Bond Length (Å)C1-N1.465
Bond Length (Å)C3-O1.421
Bond Angle (°)C1-C2-C388.5
Bond Angle (°)N-C1-C2117.2
Bond Angle (°)O-C3-C4116.9
Dihedral Angle (°)C4-C2-C1-C3-28.5 (Puckering)

Once the geometry is optimized, the electronic structure can be analyzed. Calculations provide access to molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy difference between HOMO and LUMO, known as the frontier orbital gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap generally suggests higher reactivity.

Conformational Search Algorithms and Energy Surface Mapping

The flexibility of the cyclobutane ring and its substituents means that this compound can exist in multiple conformations. rsc.org A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.orglibretexts.org Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. libretexts.org

Conformational search algorithms are used to systematically or stochastically explore the PES to identify low-energy conformers. researchgate.netrichmond.edu Methods like Monte Carlo searches or systematic grid scans vary the key dihedral angles in the molecule to generate different starting structures, which are then optimized. frontiersin.org

For this compound, the key degrees of freedom include the puckering of the cyclobutane ring and the rotation around the C-O and C-N bonds. The puckered cyclobutane ring can exist in two primary "butterfly" conformations. The substituents can occupy either axial-like or equatorial-like positions. Due to the cis stereochemistry, the two substituents will be on the same side of the ring, leading to distinct conformers such as diaxial-like and diequatorial-like arrangements. Computational analysis would reveal the relative stability of these forms, which is governed by steric hindrance and electronic interactions. researchgate.net

Hypothetical Relative Energies of Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (298 K)
1NH₂ (equatorial-like), OEt (equatorial-like)0.00~95%
2NH₂ (axial-like), OEt (axial-like)2.10~5%
3Transition State (Planar Ring)5.50-

Note: These values are illustrative. The diequatorial-like conformer is predicted to be significantly more stable due to reduced steric strain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. ijrpr.comscielo.br By mapping the reaction on the potential energy surface, chemists can identify intermediates, locate transition state structures, and calculate activation energies, which govern the reaction rate. acs.orgacs.org

A common reaction involving this compound is the acylation of the primary amine group to form an amide. ijarsct.co.in Computational methods, particularly DFT, can be used to model this reaction. rsc.orgresearchgate.net The mechanism typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of an acylating agent (e.g., acetyl chloride).

The computational workflow would involve:

Optimizing the geometries of the reactants (this compound and acetyl chloride), the transition state, any intermediates, and the final products. acs.org

Calculating the energies of each species to construct a reaction energy profile.

Performing frequency calculations to confirm that reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). researchgate.net

Such a study would reveal the activation energy barrier for the reaction and determine whether the reaction proceeds through a concerted mechanism or via a tetrahedral intermediate. nih.govacs.org This information is vital for optimizing reaction conditions and predicting reactivity. rsc.org

Predictive Spectroscopic Data Calculation

Quantum chemical calculations can predict various spectroscopic properties, providing a theoretical spectrum that can be compared with experimental data for structure verification. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP). acs.org For this compound, key predicted vibrational modes would include:

N-H stretching: Two distinct bands for the primary amine (asymmetric and symmetric) around 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org

N-H bending (scissoring): A peak around 1580-1650 cm⁻¹. orgchemboulder.com

C-O-C stretching: A strong band characteristic of ethers, typically in the 1050-1150 cm⁻¹ region.

C-N stretching: An absorption in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.

Illustrative Predicted IR Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Asymmetric Stretch3410Medium
N-H Symmetric Stretch3325Medium
C-H Stretch (Alkyl)2880-2980Strong
N-H Bend1615Medium-Strong
C-O-C Stretch (Ether)1110Strong
C-N Stretch1190Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) can also be predicted computationally. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts. acs.org DFT calculations can reliably predict both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. acs.orgescholarship.org For this compound, one would expect distinct signals for the protons and carbons in the ethoxy group, the cyclobutane ring, and near the amine functionality. For instance, the proton on the carbon attached to the nitrogen (C1-H) would be deshielded and appear at a higher chemical shift compared to other ring protons.

Synthetic Applications and Functional Diversification of Cis 3 Ethoxycyclobutan 1 Amine

cis-3-Ethoxycyclobutan-1-amine (B1396151) as a Chiral Intermediate in Target Synthesis

The application of enantiomerically pure building blocks is critical in drug discovery, as the biological activity of a molecule is often dependent on its precise three-dimensional arrangement. enamine.net this compound, as a chiral compound, serves as an invaluable intermediate for introducing stereochemical complexity in the synthesis of targeted bioactive molecules. sigmaaldrich.comambeed.com The separation of its racemic mixture into individual enantiomers allows for stereospecific incorporation into a final target, ensuring the desired pharmacological profile.

The utility of such chiral building blocks is evident in the synthesis of highly substituted, complex molecules where control of stereochemistry is paramount. nih.gov For instance, the amine functionality of this compound can be readily derivatized to form amides, sulfonamides, or participate in reductive amination reactions, while the ethoxy group provides a stable, lipophilic element. This dual functionality allows it to act as a linchpin, connecting different parts of a molecule with a well-defined spatial orientation.

Research has demonstrated the incorporation of the cyclobutane (B1203170) motif into various therapeutic agents. A key application is in the synthesis of kinase inhibitors, where the rigid cyclobutane scaffold can orient pharmacophoric groups towards specific binding pockets in the enzyme's active site. The defined cis stereochemistry ensures a predictable spatial relationship between the substituents attached to the amine and the rest of the molecule.

Table 1: Representative Reactions Utilizing this compound as an Intermediate

Reaction Type Reactant Product Significance
Amide Coupling Carboxylic Acid N-(cis-3-Ethoxycyclobutyl)amide Formation of a stable amide bond, a common linkage in pharmaceuticals.
Sulfonylation Sulfonyl Chloride N-(cis-3-Ethoxycyclobutyl)sulfonamide Introduction of a sulfonamide group, a key pharmacophore in many drugs.

Construction of Complex Molecular Architectures Bearing the Ethoxycyclobutanamine Motif

The ethoxycyclobutanamine scaffold is not merely a passive component but an active participant in the construction of intricate molecular designs. The primary amine of this compound is a versatile handle for a wide array of chemical transformations, enabling the assembly of larger, more complex structures.

One common strategy involves the acylation of the amine with various carboxylic acids or their activated derivatives. This leads to the formation of N-(cis-3-ethoxycyclobutyl)amides, which can be simple or highly elaborate, depending on the nature of the acylating agent. These amide-containing molecules are prevalent in medicinal chemistry. For example, a patent for Imidazo[1,2-a]pyridinyl derivatives as IRAK4 inhibitors describes the use of related cyclobutane carboxylic acids to form amide bonds, highlighting the importance of this linkage in creating potent inhibitors. google.com

Furthermore, the amine can undergo reactions to form ureas and carbamates, which are also important functional groups in drug molecules. These reactions allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse set of substituents. The cyclobutane ring, with its cis-disubstituted pattern, holds these substituents in a constrained conformation, which can be beneficial for binding to a biological target.

Formal cycloaddition reactions represent another powerful method for building complex architectures. While direct examples with this compound are specific, related donor-acceptor cyclobutanes are known to participate in formal [4+2] cycloadditions with aldehydes, ketones, or imines to create highly substituted tetrahydropyrans and piperidines. researchgate.net This type of reactivity underscores the potential of the cyclobutane ring system to serve as a precursor to other heterocyclic systems.

Scaffold Hopping and Isosteric Replacement in Analog Design

In the field of medicinal chemistry, scaffold hopping and isosteric replacement are powerful strategies for lead optimization and the discovery of novel intellectual property. researchgate.netnih.govu-strasbg.fr These approaches involve replacing a core molecular scaffold or a functional group with another that retains similar biological activity but possesses improved properties, such as enhanced potency, better metabolic stability, or reduced toxicity. nih.gov

The cis-3-ethoxycyclobutanamine motif has emerged as an attractive scaffold for such applications. Its three-dimensional and rigid nature makes it an excellent bioisostere for more common saturated heterocycles like piperidine, morpholine, or pyrrolidine, which are frequently found in centrally active agents. Replacing a traditional scaffold with the ethoxycyclobutanamine core can lead to significant changes in a compound's physicochemical properties. For instance, the introduction of the cyclobutane ring can alter lipophilicity, solubility, and the metabolic profile of a drug candidate.

The concept of bioisosterism is fundamental to this approach. u-strasbg.fr The spatial arrangement of the amine and ethoxy groups in cis-3-ethoxycyclobutanamine can mimic the key interactions of the original scaffold with its biological target. This allows medicinal chemists to "hop" from a known chemical space to a novel one, potentially overcoming issues associated with the original scaffold, such as off-target effects or poor pharmacokinetics. nih.gov

Table 2: Comparison of Scaffolds in Isosteric Replacement

Original Scaffold Replacement Scaffold Potential Advantages of Replacement
Piperidine cis-3-Ethoxycyclobutanamine Altered basicity (pKa), improved metabolic stability, novel intellectual property.
Morpholine cis-3-Ethoxycyclobutanamine Increased lipophilicity, different hydrogen bonding capacity, exploration of new chemical space.

The successful application of scaffold hopping relies on the ability of the new scaffold to present the essential pharmacophoric elements in the correct spatial orientation for target binding. The well-defined stereochemistry of this compound makes it a predictable and reliable choice for this purpose, enabling the rational design of new and improved therapeutic agents.

Emerging Research Directions in Ethoxycyclobutanamine Chemistry

Development of Asymmetric Synthetic Routes for Enantiopure cis-3-Ethoxycyclobutan-1-amine (B1396151)

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes to obtain enantiomerically pure forms of this compound is a critical area of research. Chiral amines, in general, are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com The synthesis of enantiopure cyclobutanes presents unique challenges due to the strained nature of the four-membered ring. nih.gov Current research efforts are focused on several key strategies to achieve high enantioselectivity.

One promising approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to a cyclobutanone (B123998) precursor, guiding the stereoselective reduction of the ketone and the subsequent introduction of the amine group. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary. nih.gov

Catalytic asymmetric synthesis represents a more elegant and atom-economical strategy. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral amines, several powerful catalytic systems have been developed. These include transition-metal catalysts with chiral ligands and organocatalysts. For example, rhodium-based catalysts have been successfully employed in the asymmetric hydrogenation of enamides to produce chiral amines with high enantiomeric excess (ee). d-nb.info Similarly, chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. researchgate.net The enantioselective reductive amination of a corresponding ketone precursor using a chiral catalyst is a direct and appealing route. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as transaminases and amine dehydrogenases are capable of producing chiral amines with exceptional enantioselectivity under mild reaction conditions. researchgate.netnih.gov The application of transaminases, for instance, can convert a ketone precursor directly into the desired chiral amine. mdpi.com Engineered enzymes are being developed with tailored substrate specificities, which could be applied to the synthesis of enantiopure this compound. researchgate.net

Table 1: Illustrative Catalytic Systems for Asymmetric Amine Synthesis

Catalyst TypeChiral Ligand/AuxiliarySubstrate TypeProductEnantiomeric Excess (ee)Potential Applicability to this compound
Rhodium Catalyst(S,S)-Me-DuPHOSEnamideChiral Amine>95%High
Iridium CatalystChiral Spiro PAPKetoneChiral Amineup to 99%High
OrganocatalystChiral Phosphoric AcidImineChiral Amineup to 98%High
BiocatalystTransaminaseKetoneChiral Amine>99%High

This table presents examples of catalytic systems used for the asymmetric synthesis of chiral amines and their potential for application in the synthesis of enantiopure this compound. Data is illustrative and based on findings for analogous substrates.

Novel Catalytic Transformations for Selective Functionalization

Beyond the synthesis of the core molecule, the selective functionalization of this compound is crucial for exploring its structure-activity relationships and developing new applications. The cyclobutane (B1203170) ring and its substituents offer multiple sites for chemical modification. Modern catalytic methods are enabling chemists to achieve unprecedented levels of selectivity in these transformations.

C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, avoiding the need for pre-functionalized substrates. nih.gov This approach allows for the conversion of strong C-H bonds into new C-C or C-heteroatom bonds. For a molecule like this compound, this could enable the selective introduction of new functional groups at various positions on the cyclobutane ring, leading to a diverse library of derivatives for screening.

Cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental transformations in modern organic synthesis. These reactions allow for the formation of C-C and C-N bonds, respectively. By first introducing a halide or triflate group onto the cyclobutane ring, these powerful catalytic methods can be employed to append a wide range of substituents. For example, a Buchwald-Hartwig amination could be used to introduce a second amino group or other nitrogen-containing heterocycles. rsc.org

The development of photoredox catalysis has opened up new avenues for chemical reactivity. By using light to initiate catalytic cycles, reactions that are difficult to achieve with traditional thermal methods become accessible. This could include novel cycloadditions or radical-based functionalizations of the cyclobutane ring system. nih.gov

Table 2: Potential Catalytic Transformations for Functionalization

Reaction TypeCatalystReactantProductKey Feature
C-H AlkylationIridium photoredox catalystAlkeneAlkylated amineDirect functionalization of C-H bonds
Suzuki CouplingPalladium catalystBoronic acidArylated cyclobutaneFormation of C-C bonds
Buchwald-Hartwig AminationPalladium catalystAmineDiamine derivativeFormation of C-N bonds

This table illustrates potential catalytic transformations that could be applied to selectively functionalize this compound, based on established methods for similar molecules.

Interdisciplinary Approaches in Cyclobutanamine Research

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for applications that span multiple scientific disciplines. nih.gov The conformational rigidity of the cyclobutane unit can be advantageous in the design of molecules with specific spatial arrangements of functional groups. lifechemicals.com

In medicinal chemistry , cyclobutane derivatives are increasingly being incorporated into drug candidates. nih.govlifechemicals.com The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkenes, while offering improved metabolic stability and pharmacokinetic properties. nih.gov this compound and its derivatives could be explored as novel pharmacophores for a variety of biological targets. For example, functionalized cyclobutylamines have been investigated as antagonists for integrins, which are cell surface proteins involved in cancer progression. rsc.org The interdisciplinary collaboration between synthetic chemists, medicinal chemists, and biologists is essential for the design, synthesis, and biological evaluation of new cyclobutane-based therapeutic agents. preprints.org

In materials science , the rigid and well-defined structure of the cyclobutane ring can be exploited to create novel polymers and supramolecular assemblies. lifechemicals.com The incorporation of this compound into polymer backbones could lead to materials with unique thermal or mechanical properties. The amine and ether functionalities also provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of complex supramolecular structures.

The advancement of computational chemistry provides powerful tools to guide and accelerate research in these interdisciplinary areas. mdpi.com Molecular modeling can be used to predict the binding of cyclobutane-based ligands to biological targets, aiding in the rational design of new drugs. Similarly, computational methods can be used to predict the properties of new materials, allowing for the in-silico screening of candidates before their synthesis.

The continued exploration of this compound and related compounds, through the synergy of synthetic innovation and interdisciplinary collaboration, holds significant promise for future scientific advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.